molecular formula C4H9NS2 B2749923 1,3-Thiazinane-2-thiol CAS No. 2459963-11-0

1,3-Thiazinane-2-thiol

Cat. No. B2749923
CAS RN: 2459963-11-0
M. Wt: 135.24
InChI Key: QFNHRKCQTQIIPN-UHFFFAOYSA-N
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Description

1,3-Thiazinane-2-thione, also known as 5,6-dihydro-4H-1,3-thiazine-2-thiol, is a heterocyclic organic compound . It has a molecular weight of 133.24 and its IUPAC name is 5,6-dihydro-4H-1,3-thiazine-2-thiol . The compound is solid in physical form .


Synthesis Analysis

There are several methods available for the synthesis of thiazine derivatives . For instance, a gold-catalyzed formation of 1,3-thiazine/1,3-thiazinane has been reported . This method gives rise to a broad scope of 1,3-thiazine derivatives with excellent yields in short reaction times . Another method involves the synthesis of 3,6-diaryl-5-mercaptoperhydro-2-thioxo-1,3-thiazin-5-ones 1,3-thiazine analogues from 2-methyl-2-phenyl-1,3-oxathiolan-5-one under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of 1,3-Thiazinane-2-thione consists of a six-membered ring containing four carbon atoms, one nitrogen atom, and one sulfur atom . The InChI code for this compound is 1S/C4H7NS2/c6-4-5-2-1-3-7-4/h1-3H2, (H,5,6) .


Physical And Chemical Properties Analysis

1,3-Thiazinane-2-thione is a solid compound with a melting point of 132-135°C . It has a molecular weight of 133.24 . The compound is characterized by its IUPAC name, 5,6-dihydro-4H-1,3-thiazine-2-thiol .

Scientific Research Applications

Alzheimer's Disease Research

The discovery of Verubecestat, a diaryl amide-substituted 3-imino-1,2,4-thiadiazinane 1,1-dioxide derivative, demonstrates the application of thiazinane-related compounds in Alzheimer's disease treatment. Verubecestat is a high-affinity β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor, showing promise in phase 3 clinical evaluation for treating mild to moderate and prodromal Alzheimer's disease (Scott et al., 2016).

Ionic Conductivity Enhancement

Research on a 1,2,3-triazolium-based poly(siloxane ionic liquid) highlights the role of thiol-ene coupling in synthesizing materials with enhanced ionic conductivity. This poly(1,2,3-triazolium) showcases the highest value of bulk anhydrous ionic conductivity reported for PILs, making it significant for applications requiring high ionic conductivity (Jourdain et al., 2016).

Polymer and Materials Synthesis

Thiol-click chemistry, involving reactions with thiols, is pivotal in creating new chemical syntheses and materials applications. Thiols' high reactivity under benign conditions with a wide range of chemical species extends their utility in chemical, biological, physical, materials, and engineering fields, demonstrating a multifaceted toolbox for small molecule and polymer synthesis (Hoyle et al., 2010).

Sensing and Detection Technologies

The development of new chemodosimetric reagents demonstrates the application of thiazinane derivatives as ratiometric probes for detecting cysteine and homocysteine. These reagents, through the formation of thiazolidine and thiazinane derivatives, offer a platform for colorimetric/fluorogenic as well as ratiometric sensors under physiological conditions, showcasing specificity towards cysteine and homocysteine even amidst various amino acids, glucose, and DNA (Das et al., 2012).

Oxygen Inhibition in Polymerization

Strategies to reduce oxygen inhibition in photoinduced polymerization have been explored, with thiol-ene reactions playing a significant role. This research provides insights into improving polymerization processes, particularly when dealing with acrylates and methacrylates, by mitigating the effects of atmospheric oxygen. It highlights the use of multifunctional alkylthiols and polymeric thiols to improve the final DBC and cure time, demonstrating the importance of thiols in advancing polymer science (Ligon et al., 2014).

Safety and Hazards

1,3-Thiazinane-2-thione is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed and can cause harm if it comes into contact with the skin or if inhaled . Safety measures include washing hands and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, and storing it locked up .

Future Directions

The future directions for the study of 1,3-Thiazinane-2-thione could involve further exploration of its synthesis methods, as well as its potential biological activities . The development of new protocols for the efficient synthesis of heterocyclic compounds like 1,3-Thiazinane-2-thione is a continuous challenging aim in the discovery of new strategies for diversity-oriented synthesis .

properties

IUPAC Name

1,3-thiazinane-2-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NS2/c6-4-5-2-1-3-7-4/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNHRKCQTQIIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(SC1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Thiazinane-2-thiol

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